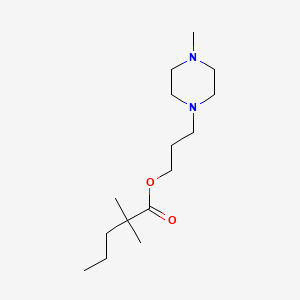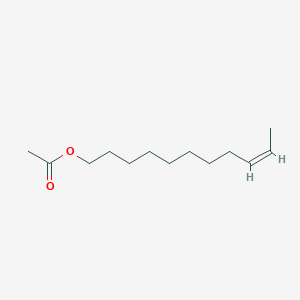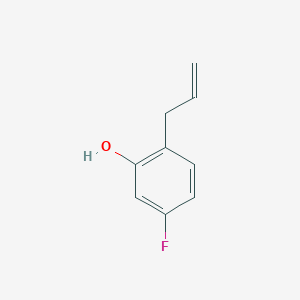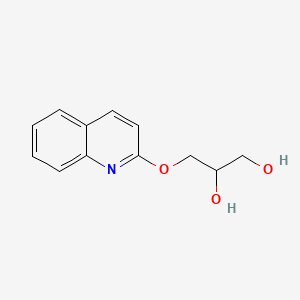
3-(2-Quinolyloxy)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Quinolyloxy)-1,2-propanediol is a chemical compound that features a quinoline moiety attached to a propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Quinolyloxy)-1,2-propanediol typically involves the reaction of 2-quinolyl chloride with 1,2-propanediol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Quinolyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
3-(2-Quinolyloxy)-1,2-propanediol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(2-Quinolyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Quinolyloxy)propanoic acid
- 2-[4-(2-Quinolyloxy)phenoxy]propanoic acid
- 2-[4-(2-Naphthoxy)phenoxy]propanoic acid
Uniqueness
3-(2-Quinolyloxy)-1,2-propanediol is unique due to its specific structural features, which include the quinoline moiety attached to a propanediol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63991-82-2 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-quinolin-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C12H13NO3/c14-7-10(15)8-16-12-6-5-9-3-1-2-4-11(9)13-12/h1-6,10,14-15H,7-8H2 |
Clave InChI |
DHGDNDUPFCKHED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
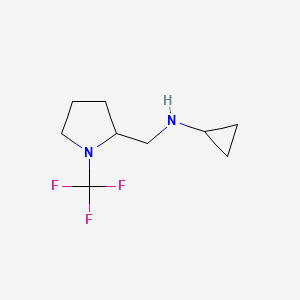
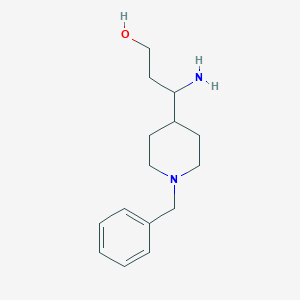
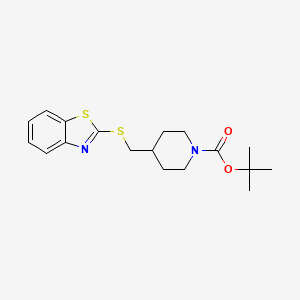
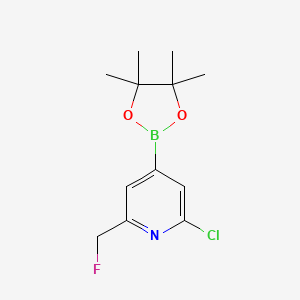

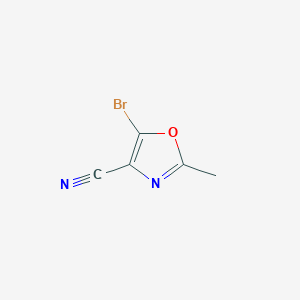
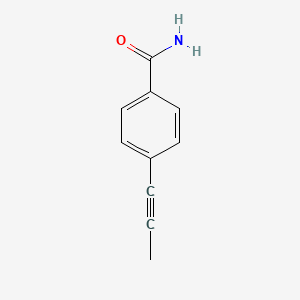
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
